molecular formula C14H11FO2 B6377796 6-(5-Fluoro-2-methylphenyl)-2-formylphenol CAS No. 1261892-02-7

6-(5-Fluoro-2-methylphenyl)-2-formylphenol

Cat. No.: B6377796
CAS No.: 1261892-02-7
M. Wt: 230.23 g/mol
InChI Key: SSRAYQXYTQUMOW-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methylphenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and 2-formylphenol.

    Reaction Conditions: A Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-methylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the methylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 6-(5-Fluoro-2-methylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Fluoro-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorinated methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: A structurally similar compound with a fluorine atom and a methyl group on the phenol ring.

    5-Fluoro-2-methylphenyl isocyanate: Contains an isocyanate group instead of a formyl group.

    2-Fluoro-5-methylphenyl isocyanate: Another isocyanate derivative with similar structural features.

Uniqueness

6-(5-Fluoro-2-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluorinated methylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(15)7-13(9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRAYQXYTQUMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685100
Record name 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-02-7
Record name 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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